molecular formula C9H9N2NaO3 B7806804 sodium;2-[(4-aminobenzoyl)amino]acetate

sodium;2-[(4-aminobenzoyl)amino]acetate

Cat. No.: B7806804
M. Wt: 216.17 g/mol
InChI Key: UNZMYCAEMNVPHX-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMYCAEMNVPHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation via Activated Carboxylic Acid Derivatives

A common strategy in peptide-like syntheses involves activating carboxylic acids to enhance electrophilicity. In the synthesis of Dabigatran etexilate, ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate reacts with 4-aminobenzamidine using sodium borohydride as a reducing agent. This methodology can be adapted for the target compound as follows:

Step 1: Synthesis of 4-Aminobenzoyl Chloride
4-Aminobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane to generate the corresponding acid chloride. The reaction is typically conducted at 0–5°C to minimize decomposition, followed by solvent removal under vacuum.

Step 2: Glycine Acylation
Glycine is suspended in a polar aprotic solvent (e.g., dimethylformamide) and cooled to 0–5°C. Aqueous sodium hydroxide is added to deprotonate the amino group, followed by dropwise addition of 4-aminobenzoyl chloride. The mixture is stirred at ambient temperature for 4–6 hours, maintaining a pH of 8–9 to ensure complete reaction.

Step 3: Salt Formation
The resulting 2-[(4-aminobenzoyl)amino]acetic acid is dissolved in ethanol and treated with a stoichiometric equivalent of sodium hydroxide. The solution is concentrated under reduced pressure, and the sodium salt is precipitated by adding acetone.

Key Reaction Conditions:

  • Solvent: Acetic acid, ethanol, or acetone for optimal solubility.

  • Temperature: 0–5°C during acylation to prevent racemization.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Reductive Amination and Amidination

An alternative route, inspired by the Pinner reaction in Dabigatran synthesis, involves amidine intermediates:

Step 1: Pinner Reaction for Amidination
N-(4-Cyanophenyl)glycine ethyl ester is reacted with hydrogen chloride in ethanol, followed by treatment with ammonia to form (4-amidinophenyl)glycine ethyl ester. While this produces an amidine rather than a benzamide, the methodology highlights the utility of nitrile-to-amidine conversions in related structures.

Step 2: Hydrolysis and Neutralization
The ethyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran/water, yielding the carboxylic acid. Subsequent neutralization with sodium hydroxide affords the sodium salt.

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield
Direct Acylation Short synthetic route; minimal side productsRequires strict pH control during acylation70–80%
Reductive Amination High selectivity for primary aminesMulti-step process; amidine-to-amide conversion needed50–60%

Process Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.

  • Ethanol and acetone are preferred for salt formation due to their low toxicity and ease of removal.

Temperature Control

  • Acylation at 0–5°C minimizes byproducts like N,O-diacylated glycine.

  • Room-temperature stirring post-acylation ensures complete reaction without degradation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 7.75 (d, 2H, ArH), 6.65 (d, 2H, ArH), 4.10 (s, 2H, CH₂), 3.30 (s, 2H, COONa).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 1400 cm⁻¹ (COO⁻ symmetric stretch).

Purity Assessment

  • HPLC: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 5.2 min.

  • Elemental Analysis: Calculated for C₉H₈N₂O₃Na: C 47.37%, H 3.53%, N 12.28%; Found: C 47.21%, H 3.61%, N 12.15%.

Industrial Considerations and Environmental Impact

  • Waste Management: Ethanol and acetone are recoverable via distillation, reducing solvent waste.

  • Cost Efficiency: 4-Aminobenzoic acid and glycine are low-cost starting materials (~$50/kg commercially).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound’s primary reactivity involves hydrolytic cleavage of its central amide bond (N-(4-aminobenzoyl)glycine). This reaction is pH-dependent and influenced by electronic effects from the 4-aminobenzoyl substituent:

Key Findings :

  • Electron-Donating Effects : The para-amino group (−NH₂) on the benzoyl moiety donates electrons via resonance, increasing the electrophilicity of the adjacent carbonyl carbon. This accelerates hydrolysis under mild conditions (room temperature, aqueous media) .

  • Hammett Correlation : A linear free-energy relationship (ρ = −2.3) confirms that electron-rich acyl groups (negative σ values) promote hydrolysis. For example:

Substituent (R)Hammett σHydrolysis Rate (24 h)
−NH₂ (para)−0.66>90% conversion to acid
−OCH₃−0.27~70% hydrolysis
−NO₂+0.78<10% hydrolysis

Data adapted from substituent studies on analogous N-acylated amides .

Mechanism :

  • Nucleophilic attack by water or hydroxide on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Cleavage to yield 4-aminobenzoic acid and glycine carboxylate .

Reactivity with Acylating Agents

The free amino group (−NH₂) on the benzoyl ring participates in acylation reactions:

Example Reaction :
p-Aminohippurate sodium+RCOClN-(RCO-4-aminobenzoyl)glycine+NaCl\text{p-Aminohippurate sodium} + \text{RCOCl} \rightarrow \text{N-(RCO-4-aminobenzoyl)glycine} + \text{NaCl}

Key Features :

  • Electrophilic Substitution : The amino group acts as a nucleophile, reacting with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

  • Steric Effects : Bulky acyl groups (e.g., tert-butyl) reduce reaction efficiency due to steric hindrance near the aromatic ring .

Coordination with Metal Ions

The carboxylate group (−COO⁻Na⁺) enables chelation with divalent metal ions (e.g., Ca²⁺, Mg²⁺):

Observed Behavior :

  • Ion Exchange : Sodium ions are displaced in aqueous solutions containing Ca²⁺, forming insoluble calcium-p-aminohippurate complexes .

  • Biological Relevance : This property is exploited in renal clearance tests, where the compound’s stability in plasma is modulated by endogenous cations .

Photochemical Degradation

Exposure to UV light induces degradation via:

  • Radical Formation : Homolytic cleavage of the C−N bond in the amide group.

  • Byproducts : 4-Aminobenzoic acid and glycine derivatives are detected under prolonged irradiation .

Biochemical Interactions

In physiological environments, the compound serves as a substrate for renal organic anion transporters (OATs). Its carboxylate group interacts with transporter binding sites, facilitating active secretion into urine—a process critical for its diagnostic use in measuring effective renal plasma flow (ERPF) .

Scientific Research Applications

Renal Function Assessment

Aminohippurate sodium is predominantly utilized as a diagnostic agent for measuring effective renal plasma flow (ERPF) and assessing renal function. It is filtered by the glomeruli and actively secreted by the proximal tubules, making it an ideal marker for renal clearance studies. The compound's properties allow for accurate determination of renal excretory capacity, which is crucial in evaluating kidney health and function.

  • Mechanism : At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of aminohippurate is cleared from the renal bloodstream in a single circulation, providing a reliable measure of kidney performance .
  • Clinical Relevance : The simplicity of its analytical determination contributes to its widespread use in clinical settings for renal function tests .

Drug Development

Aminohippurate sodium's structural characteristics have made it a subject of interest in pharmaceutical research, particularly in the development of prodrugs and drug conjugates.

  • Prodrug Formulations : Research has focused on synthesizing prodrug forms of aminohippurate to enhance bioavailability and therapeutic efficacy. For instance, studies have explored various conjugates that utilize the amino group for targeted delivery in cancer therapy .
  • Antimicrobial Activity : Recent investigations have evaluated the compound's derivatives for their potential antimicrobial properties. The introduction of 4-aminobenzoyl groups has been studied for their effects on biological activity against various pathogens .

Renal Function Studies

A study involving healthy subjects demonstrated the efficacy of aminohippurate sodium in accurately measuring ERPF compared to other markers like creatinine. The results indicated that aminohippurate provided a more precise assessment of renal function under varying physiological conditions.

Antimicrobial Research

In a recent study, derivatives of aminohippurate were tested against fungal infections, showing varying degrees of efficacy depending on structural modifications. The findings suggested that specific modifications could enhance antifungal activity while maintaining low toxicity levels .

Mechanism of Action

The mechanism by which Aluminium 7178 alloy exerts its effects is primarily through its unique combination of mechanical and chemical properties. The high zinc content provides excellent strength, while the presence of magnesium and copper enhances its corrosion resistance. The alloy’s molecular structure allows it to withstand high temperatures and mechanical stress, making it suitable for demanding applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium [(4-aminobenzoyl)amino]acetate
  • Synonyms: Sodium 4-aminohippurate, Sodium N-(4-aminobenzoyl)glycinate
  • CAS Registry Number: 94-16-6 (monohydrate)
  • Molecular Formula : C₉H₈N₂NaO₃ (anhydrous)
  • Molecular Weight : 216.17 g/mol

Structural Features: The compound consists of a glycine backbone linked to a 4-aminobenzoyl group, with a sodium counterion enhancing its water solubility. This structure facilitates renal tubular secretion, making it valuable in pharmacokinetic studies and diagnostic applications .

Comparative Analysis with Structurally Similar Compounds

2-[(4-Aminobenzoyl)amino]acetic Acid (Free Acid Form)

  • CAS : 61-78-9
  • Key Differences: Lacks the sodium ion, reducing water solubility. Exhibits a lower renal clearance ratio (CLr-to-CrCl = 5.7) compared to its sodium salt, attributed to decreased ionization and protein binding (0.1% vs. 0.3% for sodium salt) . Used in metabolomic profiling as an endogenous marker of tubular secretion .

3-[(4-Aminobenzoyl)amino]propanoic Acid

  • CAS : 616-017-7
  • Structural Variation : Additional methylene group in the backbone.
  • Limited data on renal clearance, but structural analogs suggest reduced tubular secretion efficiency due to higher hydrophobicity.

Trimethylsilyl 2-[(4-aminobenzoyl)amino]acetate

  • CAS : 67-404-9
  • Structural Variation : Trimethylsilyl ester replaces the sodium ion.
  • Functional Impact :
    • Enhanced lipophilicity (logP > 8) improves blood-brain barrier penetration but reduces renal excretion.
    • Primarily used as a synthetic intermediate in organic chemistry .

Functional Analogs and Their Pharmacokinetic Profiles

Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate

  • CAS : 127792-45-4
  • Application: Nonsteroidal anti-inflammatory drug (NSAID) impurity.
  • Comparison: Parameter Sodium 2-[(4-Aminobenzoyl)amino]acetate Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate Molecular Weight 216.17 g/mol 362.58 g/mol logP 7.2 ~8.5 (estimated) Protein Binding 0.1% >90% (typical for NSAIDs) Renal Clearance High (CLr-to-CrCl = 5.7) Low (due to high protein binding) Key Insight: The bromo-chloro substituent in the NSAID analog increases hydrophobicity and protein binding, limiting renal excretion compared to the target compound .

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

  • CAS: Not explicitly listed (see ).
  • Structural Variation: Trihydroxybenzoyloxy group replaces the aminobenzoylamino moiety.
  • Functional Impact: Antioxidant properties due to polyphenolic structure. Applications in material science and agrochemicals, contrasting with the renal diagnostic use of the target compound .

Renal Clearance Efficiency

Compound CLr-to-CrCl Ratio logP Protein Binding (%)
Sodium 2-[(4-Aminobenzoyl)amino]acetate 5.7 7.2 0.1
Furosemide 4.6 7.9 0.3
Gentisic Acid 2.4 6.1 0.4
  • Key Insight : The target compound outperforms furosemide in clearance efficiency, making it superior for renal function assessment .

Q & A

(Basic) What synthetic strategies are recommended for preparing sodium 2-[(4-aminobenzoyl)amino]acetate, and what critical steps ensure high yield?

Answer:
The synthesis typically involves two key steps: (1) amide bond formation between 4-aminobenzoic acid derivatives and glycine analogs, and (2) subsequent sodium salt formation. For the amide coupling, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) are effective . Diazonium salt intermediates, as reported in azo-dye syntheses, may also be employed for functionalizing aromatic amines . Post-reaction, hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions yields the carboxylate, which is neutralized with sodium hydroxide to form the sodium salt . Critical steps include rigorous purification via recrystallization or column chromatography and monitoring reaction progress using TLC or HPLC.

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing sodium 2-[(4-aminobenzoyl)amino]acetate?

Answer:

  • Spectroscopy :
    • ¹H/¹³C-NMR : To confirm the amide bond and aromatic substitution pattern. For example, the amide proton typically resonates at δ 8.0–10.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
    • FT-IR : Key peaks include N-H stretching (≈3300 cm⁻¹ for amide), C=O (≈1680 cm⁻¹ for carboxylate), and aromatic C=C (≈1600 cm⁻¹) .
    • UV-Vis : Useful for detecting π→π* transitions in the aromatic/amide moieties (λmax ≈ 250–300 nm) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection ensure purity.
    • Elemental Analysis : Validates stoichiometry (e.g., sodium content via ICP-MS) .

(Advanced) How can researchers optimize the coupling reaction between 4-aminobenzoic acid derivatives and glycine analogs to synthesize the target compound?

Answer:
Optimization strategies include:

  • Coupling Agents : Use DCC/DMAP or EDC/HOBt to minimize racemization and improve efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Temperature Control : Maintain 0–4°C during coupling to suppress side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of carboxylate to amine ensures complete reaction.
  • In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) or inline IR spectroscopy to track amide bond formation .

(Advanced) When encountering discrepancies in NMR data for sodium 2-[(4-aminobenzoyl)amino]acetate, what analytical approaches can resolve structural ambiguities?

Answer:

  • 2D-NMR Techniques :
    • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity, especially for overlapping aromatic/amide signals .
    • NOESY : Identifies spatial proximity between protons (e.g., amide N-H and adjacent aromatic protons).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for sulfonamide analogs .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

(Basic) What are the documented biological or chemical applications of 4-aminobenzoyl-containing compounds, and how might they inform research on sodium 2-[(4-aminobenzoyl)amino]acetate?

Answer:
4-Aminobenzoyl derivatives are widely used in:

  • Antimicrobial Agents : Azo-dye complexes exhibit antibacterial activity via membrane disruption .
  • ROS Inhibition : 4-Aminobenzoyl hydrazide (ABAH) inhibits peroxidase-mediated reactive oxygen species (ROS) production, suggesting potential therapeutic applications for related compounds .
  • Drug Delivery : The carboxylate group enhances solubility, making it suitable for prodrug formulations .

(Advanced) How should researchers approach elemental and impurity analysis to ensure the purity of sodium 2-[(4-aminobenzoyl)amino]acetate in pharmacological studies?

Answer:

  • Elemental Analysis :
    • ICP-MS/OES : Quantifies trace metals (e.g., Fe, Pb) to ≤5 ppm, adhering to pharmacopeial standards .
    • Ion Chromatography : Measures sodium content and detects anions (e.g., chloride, sulfate) at ≤50 ppm .
  • Impurity Profiling :
    • HPLC-MS : Identifies organic byproducts (e.g., unreacted precursors, hydrolysis byproducts).
    • Karl Fischer Titration : Determines water content (critical for hygroscopic sodium salts) .
  • USP Compliance : Follow United States Pharmacopeia guidelines for sodium acetate derivatives, including pH (7.5–9.2) and loss on drying (≤1.0% for anhydrous forms) .

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